Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is an organic compound with the molecular formula C13H21NO3. It is a piperidine derivative featuring a tert-butyl ester and a prop-2-yn-1-yloxy group. This compound is primarily used in scientific research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The compound contains several key functional groups, including a tert-butyl group, a piperidine ring, a carboxylate group, and a prop-2-yn-1-yloxy group. These groups suggest potential interactions with various biological targets.
Mode of Action
Result of Action
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with specific transporters can facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the ester linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is valuable in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Drug Discovery: Its unique structure makes it a candidate for developing new pharmaceuticals.
Material Science: The compound’s reactivity is exploited in creating new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a tert-butyl ester, and a prop-2-yn-1-yloxy group. This combination provides a versatile platform for various chemical reactions and applications in research .
Properties
IUPAC Name |
tert-butyl 4-prop-2-ynoxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h1,11H,6-10H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDNPHOMXFFAAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178047 | |
Record name | 1,1-Dimethylethyl 4-(2-propyn-1-yloxy)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219827-56-1 | |
Record name | 1,1-Dimethylethyl 4-(2-propyn-1-yloxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-propyn-1-yloxy)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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